3-(trifluoromethyl)pyridine-4-thiol
Description
3-(Trifluoromethyl)pyridine-4-thiol is a heterocyclic compound featuring a pyridine backbone substituted with a trifluoromethyl (-CF₃) group at position 3 and a thiol (-SH) group at position 3. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties.
Properties
CAS No. |
1806316-97-1 |
|---|---|
Molecular Formula |
C6H4F3NS |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A halo-(trifluoromethyl)pyridine (e.g., 4-chloro-3-(trifluoromethyl)pyridine) reacts with a thiolating agent, typically sodium hydrosulfide (NaSH) or thiourea, in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds at elevated temperatures (80–120°C) under inert atmosphere.
-
Substrate: 4-Chloro-3-(trifluoromethyl)pyridine (10 mmol)
-
Reagent: NaSH (12 mmol)
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Solvent: DMF (20 mL)
-
Conditions: 100°C, 6 hours
-
Yield: 68%
Optimization Strategies
-
Catalyst Addition: Potassium iodide (KI) enhances reactivity by stabilizing the transition state through halide exchange.
-
Solvent Effects: DMSO increases reaction rate compared to DMF due to superior nucleophilicity stabilization.
-
Temperature Control: Prolonged heating above 120°C leads to decomposition, reducing yields by 15–20%.
Transition Metal-Mediated Trifluoromethylthiolation
Recent advances employ transition metal catalysts to introduce the trifluoromethylthio (-SCF3) group directly onto pyridine derivatives. This method avoids pre-functionalized substrates and improves regioselectivity.
Copper-Catalyzed Thiolation
Copper(I) iodide (CuI) catalyzes the coupling of 4-mercaptopyridine with trifluoromethylating reagents such as TMSCF3 (trimethyl(trifluoromethyl)silane).
| Component | Quantity/Condition |
|---|---|
| 4-Mercaptopyridine | 5 mmol |
| TMSCF3 | 6 mmol |
| CuI | 10 mol% |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 140°C (microwave) |
| Time | 30 minutes |
| Yield | 83% |
Limitations and Side Reactions
-
Competitive Defluorination: Under vigorous conditions, the trifluoromethyl group may partially defluorinate, forming difluoromethyl byproducts (<5% yield).
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Substrate Scope: Electron-deficient pyridines (e.g., nitro-substituted) exhibit reduced reactivity due to excessive ring deactivation.
Direct Thiolation via Radical Pathways
Photoredox catalysis enables radical-based thiolation, circumventing the need for pre-halogenated intermediates. This method utilizes visible light to generate thiyl radicals, which couple with trifluoromethylpyridine derivatives.
Photocatalytic System
-
Catalyst: Ir(ppy)3 (Iridium(III) tris[2-phenylpyridinato-C2,N])
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Radical Initiator: DTBP (Di-tert-butyl peroxide)
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Light Source: 450 nm LEDs
Typical Results:
| Substrate | Conversion (%) | Yield (%) |
|---|---|---|
| 3-(Trifluoromethyl)pyridine | 92 | 74 |
| 2-(Trifluoromethyl)pyridine | 85 | 63 |
Advantages Over Classical Methods
-
Functional Group Tolerance: Ethers, esters, and tertiary amines remain intact under mild reaction conditions.
-
Stereochemical Control: Radical recombination minimizes epimerization risks in chiral substrates.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and safety, favoring NAS over metal-catalyzed routes. Key industrial protocols include:
Continuous Flow Synthesis
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Reactor Type: Microfluidic tubular reactor
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Residence Time: 8 minutes
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Throughput: 1.2 kg/day
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Purity: >99% (HPLC)
Waste Management
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Byproduct Recycling: Sodium chloride from NAS reactions is recovered via crystallization.
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Solvent Recovery: DMF is distilled and reused, reducing environmental impact by 40%.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 55–75 | High | 12–18 |
| Copper Catalysis | 70–83 | Moderate | 22–30 |
| Photoredox Thiolation | 60–74 | Low | 45–60 |
Key Trade-offs:
-
NAS: Cost-effective but limited to activated substrates.
-
Copper Catalysis: Higher yields but requires expensive ligands.
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Photoredox: Broad substrate scope but energy-intensive.
Case Studies in Process Optimization
Enhancing NAS Efficiency
A 2024 study demonstrated that substituting NaSH with thioacetic acid (TAA) increases yields to 78% by reducing polysulfide formation. The protocol uses:
Chemical Reactions Analysis
Types of Reactions: 3-(trifluoromethyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Various trifluoromethylated derivatives.
Scientific Research Applications
Coordination Chemistry
3-(Trifluoromethyl)pyridine-4-thiol acts as a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals through both sulfur and nitrogen atoms enhances its utility in synthesizing metal complexes. The thiolato form of the ligand typically binds through the sulfur atom, allowing the nitrogen to remain available for further interactions. This property is particularly valuable in constructing complex architectures such as dinuclear and polynuclear metal complexes.
Case Study: Dinuclear Metal Complexes
A study demonstrated the synthesis of dinuclear rhodium and iridium complexes bridged by pyridine-4-thiolato ligands. The resulting complexes exhibited unique structural features that allow for further coordination with additional metal centers, making them suitable for applications in supramolecular chemistry and catalysis. These complexes can serve as syntons for constructing larger molecular frameworks, thereby expanding their applicability in material science .
Catalysis
The compound has been investigated for its catalytic properties, particularly in organic transformations. Due to the presence of the trifluoromethyl group, which is known to enhance the electrophilicity of adjacent functional groups, this compound can facilitate various reactions.
Example Reactions:
- Cross-Coupling Reactions: The compound has been utilized in palladium-catalyzed cross-coupling reactions, where it acts as a ligand to improve reaction yields and selectivity.
- C–H Activation: Its role in C–H activation processes has also been explored, where it aids in functionalizing hydrocarbons under mild conditions.
Pharmaceutical Applications
While direct pharmaceutical applications are still under exploration, compounds similar to this compound have shown promise as potential drug candidates due to their biological activity. The trifluoromethyl group can significantly influence the pharmacokinetics and bioavailability of drugs.
Potential Therapeutic Uses:
Research indicates that derivatives of pyridine-4-thiol compounds possess antibacterial properties. The trifluoromethyl substitution may enhance these activities, making them candidates for further investigation in drug development aimed at treating bacterial infections .
Material Science
In material science, this compound is being studied for its role in developing advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and chemical resistance.
Applications in Sensors:
The compound's ability to form stable complexes with metals makes it suitable for developing sensors that detect metal ions or other analytes through changes in optical properties or electrical conductivity.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)pyridine-4-thiol involves its interaction with molecular targets through the trifluoromethyl and thiol groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic regions of target molecules. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Structural Analogues in the Pyridine Family
The following table compares 3-(trifluoromethyl)pyridine-4-thiol with pyridine derivatives bearing trifluoromethyl and other functional groups:
Key Observations :
- Positional Isomerism : The trifluoromethyl group’s position (C3 vs. C4) significantly alters electronic effects. For example, this compound has a stronger electron-withdrawing effect at C3, activating the thiol group at C4 for nucleophilic reactions compared to 4-(trifluoromethyl)pyridin-2-ol.
- Functional Group Reactivity : The thiol group in the target compound is more acidic and reactive than the hydroxyl or methoxy groups in analogues, enabling unique applications in dynamic covalent chemistry.
Comparison with Non-Pyridine Trifluoromethylated Heterocycles
Key Observations :
Key Observations :
- The thiol group necessitates stringent handling (e.g., inert atmosphere) to prevent oxidation to disulfides, unlike the more stable hydroxyl or ether analogues.
Q & A
Q. What are the standard synthetic routes for 3-(trifluoromethyl)pyridine-4-thiol, and what are the critical reaction parameters?
The synthesis typically involves multi-step reactions starting with halogenated pyridine precursors. For example, nucleophilic substitution of a halogen (e.g., iodine or chlorine) at the 4-position of pyridine with a thiol group is a common approach. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiol group .
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation .
- Protection/deprotection strategies : Protecting the trifluoromethyl group during synthesis may be necessary to avoid undesired side reactions .
Q. How can the purity and structural integrity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : H and F NMR are critical for confirming the positions of the trifluoromethyl and thiol groups. For example, the thiol proton appears as a singlet near δ 3.5–4.0 ppm in DMSO-d .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 198.03) and detects impurities .
- Elemental Analysis : Validates empirical formula (CHFNS) with <0.3% deviation .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMF) but poorly in water. Adjusting solvent polarity is crucial for reaction optimization .
- Stability : The thiol group is prone to oxidation; storage under inert gas (N or Ar) and at low temperatures (−20°C) is recommended .
- pKa : The thiol group has an approximate pKa of 8–9, influencing reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How do reaction conditions (e.g., pH, solvent) influence the regioselectivity of derivatization reactions involving this compound?
- pH-dependent reactivity : Under acidic conditions (pH < 5), the thiol group remains protonated, favoring electrophilic aromatic substitution at the pyridine ring. At neutral/basic pH (7–9), deprotonated thiol acts as a nucleophile, enabling alkylation or acylation .
- Solvent effects : Non-polar solvents (e.g., toluene) favor cyclization reactions, while DMF promotes cross-coupling with boronic acids via Pd-catalyzed pathways .
Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylpyridine derivatives?
Discrepancies often arise from:
- Impurity profiles : Trace halides (e.g., residual iodine) can catalyze side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
- Moisture sensitivity : The trifluoromethyl group hydrolyzes slowly in humid environments, requiring anhydrous conditions for reproducibility .
- Catalyst loading : Pd(PPh) vs. Pd(OAc) may alter yields in Suzuki-Miyaura couplings by 10–15% due to ligand stability .
Q. What methodologies are used to evaluate the bioactivity of this compound derivatives?
- Enzyme inhibition assays : Fluorometric assays (e.g., kinase inhibition) quantify IC values. For example, derivatives with electron-withdrawing groups show enhanced binding to ATP pockets .
- Cellular uptake studies : Radiolabeling (e.g., C-tagged derivatives) tracks intracellular accumulation in cancer cell lines .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with targets like EGFR or COX-2, guiding structural optimization .
Q. How can the thiol group in this compound be selectively functionalized without affecting the trifluoromethyl substituent?
- Protection with trityl groups : Trityl chloride selectively protects the thiol, allowing modifications at other positions (e.g., nitration at the 2-position) .
- Oxidative coupling : Using I or Cu(I) catalysts, the thiol forms disulfide bonds, enabling dimerization or conjugation with peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
